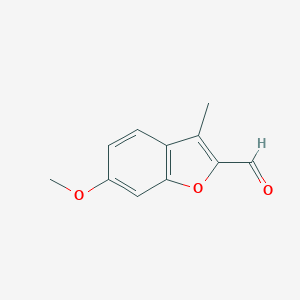

2-Acetamido-2-deoxy-D-galactonolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

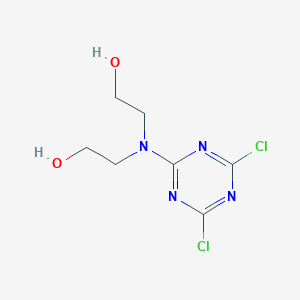

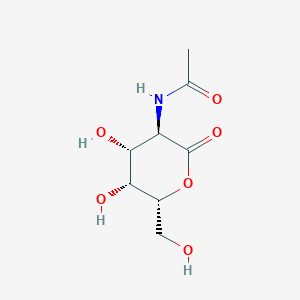

2-Acetamido-2-deoxy-D-galactonolactone, also known as N-acetylgalactosaminolactone or GalNAcolactone, is a lactone derivative of galactosamine. It is an important intermediate in the biosynthesis of glycosaminoglycans and glycolipids. In recent years, 2-Acetamido-2-deoxy-D-galactonolactone has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science.

Applications De Recherche Scientifique

Monosaccharide Conversion and Derivatives

2-Acetamido-2-deoxy-D-galactose (d-GalNAc) is noted for its importance as a widely distributed monosaccharide in nature. A significant breakthrough involves the efficient conversion of D-GlcNAc to a D-GalNAc derivative, demonstrating the compound's versatility in synthesizing various monosaccharides and thiodisaccharides containing a D-GalNAc residue. This transformation is significant due to the high cost of commercially sourcing D-GalNAc, making this conversion process valuable for various applications (Feng & Ling, 2010).

Enzymatic Production

The enzymatic conversion of 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) represents a significant advancement. This process involves a one-pot reaction using three enzymes, producing GalNAc from more readily available sugars. The GalNAc produced in this way has broad potential due to its presence in biologically functional sugar chains, yet its limited natural availability (Inoue, Nishimoto, & Kitaoka, 2011).

Inhibitor Synthesis

2-Acetamido-1,2-dideoxy-d-galacto-nojirimycin [DGJNAc], derived from 2-acetamido-2-deoxy-D-galactonolactone, is the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This inhibitor showcases impressive effectiveness against specific enzymes, marking it as a substantial contribution to biochemical and therapeutic research (Best et al., 2010).

Antioxidant Activity

Studies have identified a sulfated acetamido-heteropolysaccharide composed partly of 2-acetamido-2-deoxy-d-galactose, demonstrating strong antioxidant activities. This compound, through its potent radical scavenging properties, offers potential as a natural antioxidant for various applications (Dang et al., 2013).

Glycomimetic Applications

The synthesis of various functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose indicates the compound's potential in the study of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and complex carbohydrate systems. This versatility stems from the chemical and biological stability of these derivatives, showcasing the adaptability of 2-acetamido-2-deoxy-D-galactonolactone in scientific research (Knapp & Myers, 2002).

Propriétés

Numéro CAS |

10366-76-4 |

|---|---|

Nom du produit |

2-Acetamido-2-deoxy-D-galactonolactone |

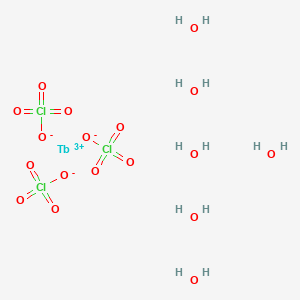

Formule moléculaire |

C8H13NO6 |

Poids moléculaire |

219.19 g/mol |

Nom IUPAC |

N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |

Clé InChI |

NELQYZRSPDCGRQ-MVIOUDGNSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Autres numéros CAS |

24960-16-5 |

Synonymes |

2-acetamido-2-deoxy-D-galactolactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.